

physical properties of 1,3-Dichloro-2,5-difluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dichloro-2,5-difluorobenzene

Cat. No.: B1295315

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1,3-Dichloro-2,5-difluorobenzene**

Introduction

1,3-Dichloro-2,5-difluorobenzene is a halogenated aromatic compound with the chemical formula $C_6H_2Cl_2F_2$.^[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, makes it a valuable and versatile building block in various fields of chemical research. Specifically, in drug development and materials science, the introduction of fluoro- and chloro-substituents can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics.

This guide provides a comprehensive overview of the core physical, spectroscopic, and chemical properties of **1,3-Dichloro-2,5-difluorobenzene** (CAS No: 2367-80-8).^{[1][2]} The information herein is synthesized to provide researchers with the foundational knowledge required for its effective handling, characterization, and application in a laboratory setting. We will delve into its structural attributes, known physical properties, expected spectroscopic signatures, and a field-proven analytical protocol.

Section 1: Molecular and Structural Properties

The fundamental identity of **1,3-Dichloro-2,5-difluorobenzene** is defined by its molecular structure. The arrangement of its constituent atoms dictates its reactivity, polarity, and overall behavior in chemical systems.

- IUPAC Name: **1,3-dichloro-2,5-difluorobenzene**[\[2\]](#)
- Synonyms: Benzene, 1,3-dichloro-2,5-difluoro-[\[1\]](#)
- CAS Number: 2367-80-8[\[2\]](#)
- Molecular Formula: C₆H₂Cl₂F₂[\[1\]](#)

The structural arrangement is depicted below.

Caption: 2D structure of **1,3-Dichloro-2,5-difluorobenzene**.

Section 2: Core Physical and Chemical Properties

Experimental data for the primary physical properties of **1,3-Dichloro-2,5-difluorobenzene** are not widely reported in publicly accessible literature. However, computational models and data from chemical suppliers provide valuable estimates. These properties are crucial for predicting the compound's behavior in reactions, separations, and formulations.

Property	Value / Predicted Value	Source
Molecular Weight	182.98 g/mol	[1]
Purity (Commercial)	≥98%	[1]
LogP (Octanol/Water)	3.2716 (Computed)	[1]
Topological Polar Surface Area (TPSA)	0 Å ² (Computed)	[1]
Hydrogen Bond Donors	0 (Computed)	[1]
Hydrogen Bond Acceptors	0 (Computed)	[1]
Rotatable Bonds	0 (Computed)	[1]
Solubility	Expected to be soluble in organic solvents like ethers, halogenated hydrocarbons, and aromatic solvents; insoluble in water.	Inferred from LogP and structure
Storage	4°C, stored under nitrogen, protected from light.	[1]

Expert Insights: The high computed LogP value of 3.2716 indicates significant lipophilicity, suggesting poor solubility in aqueous media but good solubility in nonpolar organic solvents.[\[1\]](#) This is a critical parameter in drug development for predicting membrane permeability and in process chemistry for selecting appropriate solvent systems for reactions and purifications. The absence of hydrogen bond donors or acceptors further supports its nonpolar character.

Section 3: Spectroscopic Characterization Profile

While specific spectra for **1,3-Dichloro-2,5-difluorobenzene** are not readily available, its structure allows for the confident prediction of its key spectroscopic features. This analysis is fundamental for identity confirmation and purity assessment.

¹H NMR (Proton Nuclear Magnetic Resonance): The molecule possesses two aromatic protons which are chemically non-equivalent.

- **Expected Signals:** Two distinct signals are expected in the aromatic region (approx. 7.0-7.8 ppm).
- **Splitting Patterns:** Each proton will exhibit complex splitting (multiplet) due to coupling with the adjacent fluorine atoms and potentially long-range coupling with the other proton. The magnitude of the hydrogen-fluorine coupling constants (*J*-coupling) will be critical for definitive structural assignment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The molecule has six carbon atoms in the benzene ring, all in unique chemical environments.

- **Expected Signals:** Six distinct signals are expected.
- **Chemical Shifts:** The chemical shifts will be influenced by the attached halogens. Carbons bonded to fluorine will show a large downfield shift and will appear as doublets due to one-bond C-F coupling. Carbons bonded to chlorine will also be downfield-shifted. The carbons bonded to hydrogen will be the most upfield of the aromatic signals.

IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present.

- **Aromatic C-H Stretch:** Weak to medium bands are expected around 3050-3100 cm^{-1} .
- **Aromatic C=C Stretch:** Multiple sharp bands of variable intensity are expected in the 1400-1600 cm^{-1} region.
- **C-F Stretch:** Strong, characteristic absorption bands are expected in the 1100-1300 cm^{-1} region.
- **C-Cl Stretch:** Strong to medium bands are expected in the 600-800 cm^{-1} region.

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- **Molecular Ion (M^+):** The molecular ion peak will be observed at $\text{m/z} \approx 182$.

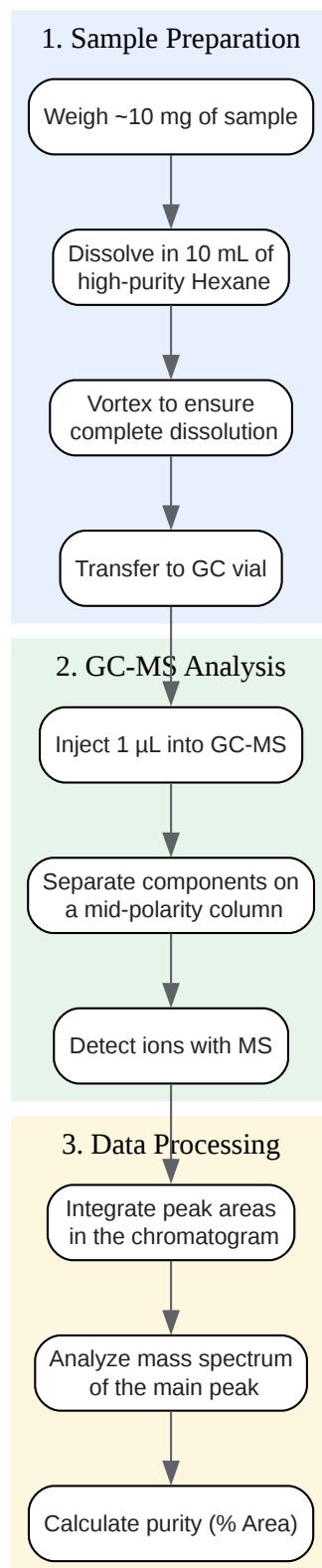
- Isotopic Pattern: A characteristic isotopic pattern will be observed for the molecular ion due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl). The M^+ , $[\text{M}+2]^+$, and $[\text{M}+4]^+$ peaks will appear in an approximate ratio of 9:6:1, which is a definitive signature for a dichlorinated compound.
- Fragmentation: Common fragmentation pathways would involve the loss of chlorine (M-35) or fluorine (M-19) atoms.

Section 4: Safety and Handling

A specific Safety Data Sheet (SDS) for **1,3-Dichloro-2,5-difluorobenzene** is not widely available. Therefore, it is imperative to handle this chemical with the precautions appropriate for related halogenated aromatic compounds, which are often classified as irritants and environmentally hazardous.[\[3\]](#)[\[4\]](#)

- General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[\[3\]](#)
Avoid inhalation of vapors and contact with skin and eyes.[\[4\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[\[5\]](#)
- Potential Hazards (Inferred):
 - May cause skin and serious eye irritation.
 - May be harmful if swallowed or inhaled.
 - May cause respiratory irritation.
 - Likely to be toxic to aquatic life with long-lasting effects.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[\[1\]](#)

Disclaimer: This safety information is based on structurally similar compounds. Always consult the specific SDS provided by the supplier before handling this chemical.


Section 5: Experimental Protocol: Purity Assessment by GC-MS

Verifying the purity of starting materials is a cornerstone of reliable research. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for analyzing volatile and semi-volatile compounds like **1,3-Dichloro-2,5-difluorobenzene**.

Objective: To determine the purity of a sample of **1,3-Dichloro-2,5-difluorobenzene** and identify any potential impurities.

Causality Behind Choices:

- GC: Provides excellent separation of volatile organic compounds based on their boiling points and interaction with the stationary phase.
- MS: Provides mass information for each separated component, allowing for positive identification based on the molecular ion and fragmentation pattern.
- Column Choice (DB-624 or similar): A mid-polarity column is chosen as it provides good selectivity for halogenated compounds.[\[6\]](#)
- Solvent Choice (Hexane/Ethyl Acetate): A high-purity, volatile solvent is required to dissolve the sample without interfering with the analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for purity analysis by GC-MS.

Step-by-Step Methodology:

- Standard Preparation: a. Accurately weigh approximately 10 mg of the **1,3-Dichloro-2,5-difluorobenzene** sample into a 10 mL volumetric flask. b. Dilute to the mark with high-purity hexane or ethyl acetate. c. Vortex the solution for 30 seconds to ensure homogeneity. d. Transfer the solution to a 2 mL autosampler vial with a septum cap.
- Instrument Setup (Example Conditions): a. GC System: Agilent 8890 GC or equivalent.^[6] b. Column: Agilent J&W DB-624 Ultra Inert, 30 m × 0.25 mm, 1.4 µm, or equivalent.^[6] c. Inlet: Split/Splitless, 250°C, Split ratio 50:1. d. Carrier Gas: Helium, constant flow at 1.2 mL/min. e. Oven Program: i. Initial temperature: 60°C, hold for 2 minutes. ii. Ramp: 15°C/min to 240°C. iii. Hold: Hold at 240°C for 5 minutes. f. MS System: Agilent 5977 MSD or equivalent. g. Source Temperature: 230°C. h. Quadrupole Temperature: 150°C. i. Scan Range: 40-400 m/z.
- Analysis: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Acquire the data using the instrument's software.
- Data Interpretation: a. Integrate all peaks in the resulting total ion chromatogram (TIC). b. Confirm the identity of the main peak by comparing its mass spectrum with the expected pattern (molecular ion at $m/z \approx 182$ with a Cl₂ isotopic signature). c. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. d. Analyze the mass spectra of any minor peaks to identify potential impurities.

This self-validating system confirms both the identity (via MS) and purity (via GC peak area) of the compound in a single, efficient run.

Conclusion

1,3-Dichloro-2,5-difluorobenzene is a halogenated aromatic compound with significant potential as a chemical intermediate. Its key physical characteristics are dominated by high lipophilicity and a lack of polarity, which dictate its solubility and handling. While comprehensive experimental data remains sparse, a combination of computational data and analytical inference provides a robust working profile for this molecule. The spectroscopic and analytical methods outlined in this guide provide the necessary framework for researchers to confidently

verify the identity and purity of this compound, ensuring the integrity and success of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 1,3-Dichloro-2,5-difluorobenzene | C6H2Cl2F2 | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. agilent.com [agilent.com]
- To cite this document: BenchChem. [physical properties of 1,3-Dichloro-2,5-difluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295315#physical-properties-of-1-3-dichloro-2-5-difluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com